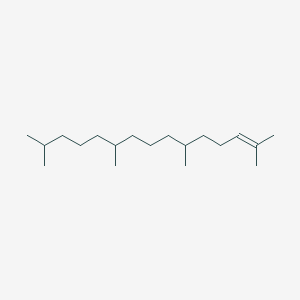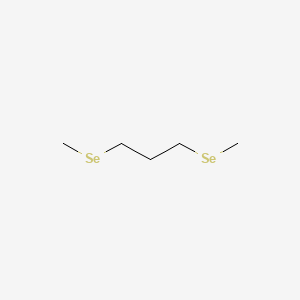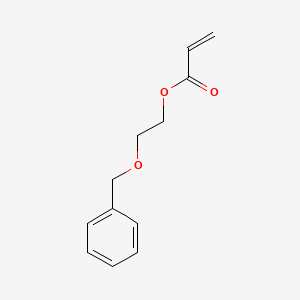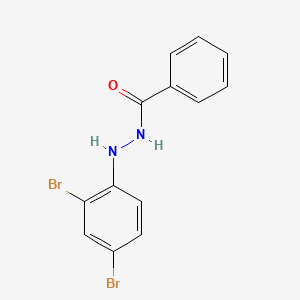
2-Phenyl-1-piperidin-1-ylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-piperidin-1-ylbutan-1-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to a butanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-piperidin-1-ylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-1-butanone with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Another approach involves the use of Grignard reagents. In this method, phenylmagnesium bromide is reacted with 1-piperidin-1-ylbutan-1-one to form the desired product. This reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1-piperidin-1-ylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzoic acid derivatives.
Reduction: Formation of 2-phenyl-1-piperidin-1-ylbutanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-piperidin-1-ylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-piperidin-1-ylbutan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1-piperidin-1-ylethanone: Similar structure but with an ethanone moiety instead of butanone.
1-Phenyl-2-piperidin-1-ylpropan-1-one: Similar structure with a propanone moiety.
Phenylpiperidine: Lacks the butanone moiety but shares the phenyl and piperidine components.
Uniqueness
2-Phenyl-1-piperidin-1-ylbutan-1-one is unique due to its specific combination of a phenyl group, piperidine ring, and butanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
5453-68-9 |
|---|---|
Molekularformel |
C15H21NO |
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
2-phenyl-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C15H21NO/c1-2-14(13-9-5-3-6-10-13)15(17)16-11-7-4-8-12-16/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3 |
InChI-Schlüssel |
DYPHKYKMYUXPIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloroindeno[1,2,3-de]quinoline](/img/structure/B14739494.png)


![1-Propyne, 3,3'-[methylenebis(oxy)]bis-](/img/structure/B14739511.png)

![N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline](/img/structure/B14739522.png)
![2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14739526.png)


![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B14739541.png)
![4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14739546.png)


